Azidocillin(1-)

Description

Molecular Formula and Stereochemical Configuration

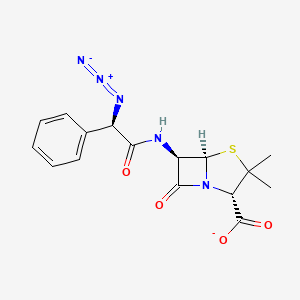

Azidocillin(1-) possesses the molecular formula C₁₆H₁₆N₅O₄S⁻, representing the deprotonated carboxylate form of the parent azidocillin molecule. The compound maintains a molecular weight of 374.39 g/mol in its anionic state, derived from the loss of a proton from the carboxylic acid functionality present in the neutral azidocillin structure. The stereochemical framework of azidocillin(1-) incorporates four defined stereocenters within its bicyclic penam ring system, exhibiting absolute stereochemistry with complete configurational assignment.

The stereochemical configuration is characterized by specific spatial arrangements at critical positions. The compound exhibits (2S,5R,6R) configuration at the core penam ring positions, with an additional (2R) configuration at the phenylacetyl side chain carbon bearing the azido substituent. This precise stereochemical arrangement is essential for the compound's biological activity and structural integrity. The presence of the azido group (-N₃) at the α-position of the phenylacetyl side chain creates a distinctive electronic environment that influences both the compound's chemical reactivity and pharmacological properties.

The three-dimensional molecular architecture reveals a rigid bicyclic framework characteristic of penicillin derivatives, with the beta-lactam ring fused to a thiazolidine ring system. The azido functional group extends from the side chain in a linear arrangement, contributing to the compound's unique spatial characteristics. The carboxylate anion at position 2 provides the negative charge that defines the (1-) ionic state, creating an electronically distinct environment compared to the neutral parent compound.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic International Union of Pure and Applied Chemistry nomenclature for azidocillin(1-) derives from its parent compound designation: (2S,5R,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate. This comprehensive nomenclature reflects the complex structural features inherent in the molecule, including the bicyclic ring system, stereochemical descriptors, and functional group specifications.

The compound's classification within chemical taxonomy places it as a member of the penicillin family, specifically categorized under beta-lactam antibiotics. Within the hierarchical classification system, azidocillin(1-) belongs to the class of organic compounds known as penicillins, characterized by the presence of a penam ring bearing two methyl groups at position 2 and an amide group at position 6. The structural classification extends to include its designation as a beta-lactamase sensitive penicillin, indicating susceptibility to enzymatic hydrolysis by bacterial resistance mechanisms.

The Chemical Abstracts Service registry number 17243-38-8 provides unique identification for the compound within chemical databases. Alternative nomenclature systems recognize the compound under various synonyms including azidocilina, azidocilline, and azidocillinum, reflecting international naming conventions. The European Community number 241-278-5 serves as an additional identifier within regulatory frameworks.

Systematic classification according to the Anatomical Therapeutic Chemical classification system assigns azidocillin the code J01CE04, placing it within the category of beta-lactamase sensitive penicillins under systemic antibacterial agents. This classification reflects both its chemical structure and intended therapeutic applications, distinguishing it from other penicillin derivatives through its unique azido substituent.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of azidocillin reveals detailed structural parameters that define its three-dimensional molecular architecture. The compound exhibits specific stereochemistry with four defined stereocenters out of four possible positions, indicating complete stereochemical assignment. The crystal structure data demonstrates the rigid bicyclic framework characteristic of penicillin derivatives, with precise bond lengths and angles that maintain the structural integrity essential for biological activity.

The conformational analysis reveals the spatial arrangement of the azido functional group relative to the core penam ring system. X-ray crystallographic studies have provided insights into the molecular geometry, showing how the azido group extends linearly from the phenylacetyl side chain. The crystallographic data indicates specific orientations that minimize steric interactions while maintaining optimal electronic configurations for antimicrobial activity.

The three-dimensional structure exhibits characteristic features of the penam ring system, including the four-membered beta-lactam ring fused to the five-membered thiazolidine ring. The conformational flexibility is limited by the rigid bicyclic framework, with the azido-containing side chain adopting preferred orientations that minimize intramolecular strain. The crystal packing arrangements demonstrate intermolecular interactions that stabilize the solid-state structure through hydrogen bonding and van der Waals forces.

Computational conformational analysis supports the crystallographic findings, indicating that the compound adopts energetically favorable conformations in both solid and solution states. The azido group orientation plays a crucial role in determining the overall molecular shape and influences the compound's interaction with biological targets.

Spectroscopic Signatures (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of azidocillin(1-) provides detailed information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that confirm the compound's structural features and stereochemical assignments. The proton nuclear magnetic resonance spectrum exhibits distinct resonances corresponding to the various proton environments within the molecule, including the bicyclic ring system, methyl groups, and phenylacetyl side chain.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of carbon environments within the molecule. The spectral data reveals characteristic chemical shifts for the carbonyl carbons, aromatic carbons, and aliphatic carbons that comprise the penam ring system. The presence of the azido group influences the electronic environment of adjacent carbons, creating distinctive spectral signatures that differentiate azidocillin from other penicillin derivatives.

Infrared spectroscopy demonstrates the presence of characteristic functional groups within the azidocillin structure. The infrared spectrum exhibits distinctive absorption bands corresponding to the beta-lactam carbonyl stretch, the azido group asymmetric and symmetric stretching vibrations, and the carboxylate anion stretching frequencies. The beta-lactam ring displays a characteristic high-frequency carbonyl absorption that distinguishes it from other amide functionalities within the molecule.

The azido functional group produces characteristic infrared absorption bands that serve as diagnostic markers for structural identification. The asymmetric stretching vibration of the azido group appears at higher frequencies, while the symmetric stretch occurs at lower wavenumbers. These spectroscopic signatures provide unambiguous evidence for the presence and integrity of the azido substituent.

Ultraviolet-visible spectroscopy reveals the electronic absorption characteristics of azidocillin(1-), with absorption maxima corresponding to electronic transitions within the aromatic phenyl ring and the azido chromophore. The spectral data indicates specific wavelengths of maximum absorption that reflect the compound's electronic structure and conjugation patterns. The ultraviolet absorption properties are influenced by the extended conjugation between the aromatic ring and the azido functional group, creating characteristic spectral patterns that differentiate azidocillin from related penicillin analogues.

Properties

Molecular Formula |

C16H16N5O4S- |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H17N5O4S/c1-16(2)11(15(24)25)21-13(23)10(14(21)26-16)18-12(22)9(19-20-17)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,22)(H,24,25)/p-1/t9-,10-,11+,14-/m1/s1 |

InChI Key |

ODFHGIPNGIAMDK-NJBDSQKTSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C |

Origin of Product |

United States |

Scientific Research Applications

Treatment of Infections

Azidocillin(1-) is utilized in treating infections caused by various pathogens:

- Respiratory Infections : Effective against upper respiratory tract pathogens, azidocillin has shown satisfactory penetration into sinus mucosa and secretion, with concentrations exceeding the minimum inhibitory concentration (MIC) for most pathogens studied .

- Urinary Tract Infections (UTIs) : The compound is effective in treating UTIs caused by Gram-negative rods, demonstrating significant clinical outcomes in patients with acute cystitis .

- Gastrointestinal Infections : It has been noted for its efficacy against enterococci and certain strains of Shigella and Salmonella, making it a valuable option for gastrointestinal infections .

Upper Respiratory Tract Infections

A study involving 73 patients evaluated azidocillin's penetration into tissues during treatment for chronic sinusitis. Results indicated that the drug’s concentration was adequate in most tissues but varied in maxillary antrum secretions, often falling below MIC levels for Haemophilus species. Clinical outcomes were generally positive, highlighting the importance of surgical intervention for effective drainage alongside antibiotic therapy .

Urinary Tract Infections

In a case study involving a 20-year-old female with a lower UTI, azidocillin was chosen based on culture sensitivity results showing susceptibility to Gram-negative rods. The treatment plan aimed to eradicate the infection while minimizing adverse effects and costs associated with medication therapy. The patient's symptoms improved significantly after treatment .

Comparative Efficacy

To provide a clearer understanding of azidocillin's effectiveness compared to other antibiotics, the following table summarizes its performance against common pathogens:

| Pathogen | Azidocillin Efficacy | Other Antibiotics Efficacy |

|---|---|---|

| E. coli | High | Moderate |

| S. aureus | Moderate | High |

| Enterococcus faecalis | High | Variable |

| Shigella spp. | High | Moderate |

| Salmonella spp. | High | High |

Resistance and Future Directions

Research indicates that while azidocillin is effective against many resistant strains, the emergence of resistance remains a concern. Continued studies are necessary to monitor resistance patterns and explore combination therapies that may enhance its efficacy against resistant bacteria .

Preparation Methods

Mixed Anhydride Method

The mixed anhydride method, as detailed in ChemicalBook, involves activating α-azidophenylacetic acid to enhance its electrophilicity for nucleophilic attack by 6-APA.

Reaction Steps and Conditions

-

Activation : α-Azidophenylacetic acid (8.9 g, 0.05 mol) is dissolved in dry dimethylformamide (DMF) with triethylamine (5.1 g, 0.05 mol) at temperatures below −5°C. Ethyl chloroformate (4.7 mL) is added incrementally to form the mixed anhydride intermediate.

-

Coupling : Chilled acetone (100 mL) is introduced, followed by an ice-cold aqueous solution of 6-APA (10.8 g, 0.05 mol) and triethylamine. The reaction proceeds at 0°C for 1.5 hours.

-

Workup : The pH is adjusted to 7.5 using saturated sodium bicarbonate, and the product is extracted into ether after acidification to pH 2. Freeze-drying yields the potassium salt of Azidocillin(1-) with a 54% yield and 55% purity.

Key Observations

-

Temperature Control : Maintaining subzero temperatures prevents β-lactam degradation.

-

Solvent Selection : DMF facilitates anhydride formation, while acetone moderates reactivity.

-

Purity Challenges : Residual dimethylformamide and triethylamine necessitate rigorous extraction.

Acid Chloride Method

This method employs α-azidophenylacetyl chloride as the activated species, offering faster reaction kinetics compared to the mixed anhydride approach.

Reaction Steps and Conditions

-

Chlorination : α-Azidophenylacetic acid is treated with thionyl chloride under reflux to generate α-azidophenylacetyl chloride, which distills at 115°C (10 mm Hg).

-

Coupling : 6-APA (18.5 g, 0.085 mol) and sodium bicarbonate (21 g, 0.25 mol) are dissolved in water-acetone (2:1 v/v). The acid chloride (16.6 g, 0.085 mol) is added dropwise at 0–5°C, with stirring for 2.5 hours.

-

Workup : Similar to the mixed anhydride method, yielding an 84% pure product with 83% purity.

Key Observations

-

Reactivity : The acid chloride’s higher electrophilicity reduces reaction time.

-

Yield Superiority : This method achieves higher yields (84%) and purity (83%) due to fewer side reactions.

-

Safety Considerations : Thionyl chloride handling requires stringent safety protocols.

Comparative Analysis of Synthetic Methods

The table below summarizes the critical parameters of both methods:

Mechanistic Insights

Both methods proceed via nucleophilic acyl substitution (SN2), where the amine group of 6-APA attacks the electrophilic carbonyl carbon of the activated acid derivative. The β-lactam ring remains intact due to the steric protection afforded by the bicyclic structure.

Side Reactions

-

β-Lactam Ring Opening : Occurs at elevated temperatures or prolonged reaction times.

-

Azide Reduction : Trace moisture may reduce the azide group to an amine, necessitating anhydrous conditions.

Optimization and Scalability

Solvent Systems

-

Mixed Anhydride : DMF/acetone/water mixtures balance reactivity and solubility.

-

Acid Chloride : Water-acetone minimizes hydrolysis of the acid chloride.

Catalytic Enhancements

-

Triethylamine : Neutralizes HCl generated during coupling, preventing β-lactam protonation.

-

Co-Solvents : Acetone improves 6-APA solubility without destabilizing the β-lactam.

Industrial Feasibility

The acid chloride method is preferred for large-scale production due to its higher yield and simpler workup. However, the mixed anhydride method remains valuable for small-scale syntheses requiring precise control.

Characterization and Quality Control

Spectroscopic Validation

-

Infrared (IR) Spectroscopy : Confirms the presence of the azide group (∼2100 cm⁻¹) and β-lactam carbonyl (∼1770 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) :

-

1H NMR : Aromatic protons (δ 7.3–7.5 ppm), methyl groups on the bicyclic system (δ 1.4–1.6 ppm).

-

13C NMR : Carbonyl carbons (δ 170–175 ppm), azide-bearing carbon (δ 65–70 ppm).

-

Q & A

Q. What are the established experimental protocols for synthesizing and characterizing Azidocillin(1-)?

Answer: Synthesis protocols should include step-by-step procedures for β-lactam core functionalization and azide group incorporation, with validation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Characterization must detail purity assessment using HPLC-UV and stability under varying pH/temperature conditions. Replicate protocols from peer-reviewed studies and cross-validate with orthogonal techniques (e.g., IR spectroscopy for functional groups) . For reproducibility, explicitly document solvent systems, reaction times, and purification methods (e.g., column chromatography gradients) .

Q. How should researchers design initial pharmacokinetic studies for Azidocillin(1-)?

Answer: Use a tiered approach:

- In vitro: Assess plasma protein binding (equilibrium dialysis), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cells).

- In vivo (rodents): Conduct dose-ranging studies with LC-MS/MS quantification of plasma/tissue concentrations. Include controls for β-lactamase degradation and compare with parent compounds (e.g., penicillin G) . Statistical analysis must account for inter-subject variability using ANOVA or mixed-effects models .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported bioactivity data for Azidocillin(1-)?

Answer: Discrepancies (e.g., MIC variations against S. aureus) require:

- Meta-analysis : Aggregate data from ≥5 independent studies, stratify by bacterial strain lineage (e.g., methicillin-resistant vs. susceptible), and apply random-effects models to quantify heterogeneity .

- Experimental replication : Under standardized CLSI guidelines, test using consistent inoculum sizes, growth media, and endpoint criteria (e.g., 24h vs. 48h incubation). Report 95% confidence intervals for MIC values .

Q. How can computational modeling optimize Azidocillin(1-)’s β-lactamase resistance?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between Azidocillin(1-) and TEM-1/CTX-M β-lactamases. Prioritize binding energy (ΔG) and hydrogen-bonding networks.

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess complex stability. Compare with clavulanic acid-bound enzymes to identify competitive inhibition sites . Validate predictions via site-directed mutagenesis (e.g., Ser70Ala in β-lactamases) .

Q. What strategies validate novel degradation products of Azidocillin(1-) under stressed conditions?

Answer:

- Forced degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (alkaline), 3% H₂O₂ (oxidative), and UV light (photolytic). Quench reactions at multiple timepoints.

- Structural elucidation : Use LC-QTOF-MS/MS with positive/negative ionization to fragment ions. Match empirical formulas to in-silico tools (e.g., SciFinder’s fragmentation predictor). Confirm via 2D-NMR (HSQC, HMBC) for ambiguous peaks .

Data Analysis & Reporting

Q. How should researchers present conflicting stability data in Azidocillin(1-) formulations?

Answer:

- Tabulate degradation kinetics : Include t₁/₂ values, Arrhenius plots (for temperature studies), and pH-rate profiles. Use hierarchical clustering to group similar degradation pathways .

- Discussion framework : Contrast results with structurally analogous penicillins (e.g., ampicillin’s susceptibility to nucleophilic attack). Propose mechanistic hypotheses (e.g., azide group’s steric effects) and validate via DFT calculations .

Q. What statistical approaches are recommended for dose-response studies of Azidocillin(1-)?

Answer:

- Non-linear regression : Fit data to Hill or Log-logistic models (IC₅₀/EC₅₀) using software like GraphPad Prism. Report R², RMSE, and 95% CIs.

- Outlier management : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates. For skewed distributions, use non-parametric tests (Kruskal-Wallis) .

Ethical & Reproducibility Considerations

Q. How to ensure ethical rigor in preclinical toxicity studies of Azidocillin(1-)?

Answer:

- Follow OECD Guidelines 420/423 for acute oral toxicity (fixed/dose procedures). Include negative controls (vehicle-only) and humane endpoints (e.g., ≥20% weight loss).

- Data transparency : Publish raw histopathology scores and serum biochemistry in supplementary materials. Adhere to ARRIVE 2.0 guidelines for animal reporting .

Q. What steps enhance reproducibility in Azidocillin(1-) research?

Answer:

- Pre-registration : Deposit experimental designs on platforms like OSF or ClinicalTrials.gov .

- Reagent validation : Certify antibiotic reference standards (USP-grade) and cell lines (STR profiling). Cross-check enzyme activity (e.g., β-lactamase units) against commercial assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.